2'-溴-2-(2-氟苯基)苯乙酮

描述

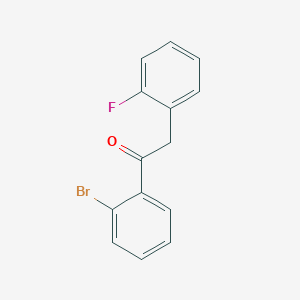

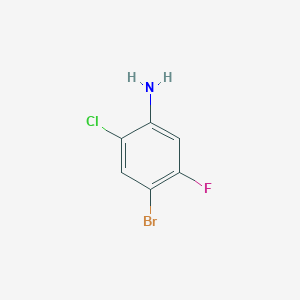

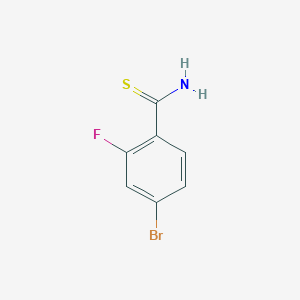

2-Bromo-2-(2-fluorophenyl)acetophenone (2-Br-2-FPA) is an organic compound belonging to the class of bromoacetophenones. It is a colorless, crystalline solid with a melting point of 66-68°C. It is soluble in organic solvents such as ether and acetone, but insoluble in water. 2-Br-2-FPA is used in organic synthesis for the preparation of various organic compounds, including pharmaceuticals and agrochemicals.

科学研究应用

化学合成和反应:

- 对苯乙酮衍生物的溴化反应进行了研究,包括结构与2'-溴-2-(2-氟苯基)苯乙酮类似的化合物,在某些条件下显示出对芳香环的主要反应(Gol'dfarb, Novikova, & Belen’kii, 1971)。

- 对类似苯乙酮的对映选择性微生物还原制得手性中间体的研究取得了成功,表明可能生产相关化合物的特定对映体(Patel et al., 2004)。

- 对苯乙酮的巴耶-维利格氧化研究,包括氟化变体,已经进行,表明在合成工业化学品有用的合成重要合成子的应用(Moonen, Rietjens, & van Berkel, 2001)。

药物和中间体的开发:

- 使用溴-2-氟苯甲醛合成氟化1,5-苯并噻二唑和吡唑烯,这种化合物与2'-溴-2-(2-氟苯基)苯乙酮密切相关,表明其在开发新型化学结构中的实用性(Jagadhani, Kundlikar, & Karale, 2015)。

- 该化合物已被用于合成他汀类药物如阿托伐他汀的关键中间体,展示了其在制药制造中的作用(Yi-fan, 2010)。

生物化学和分子生物学研究:

- 对溴苯乙酮与醛脱氢酶的相互作用的研究揭示了对酶活性位点和抑制机制的见解,这可能与类似的溴氟苯乙酮化合物相关(Abriola, MacKerell, & Pietruszko, 1990)。

- 已经研究了溴氟苯乙酮衍生物在照射后对DNA的切割活性,表明它们在研究DNA相互作用和潜在治疗应用中的用途(Wender & Jeon, 2003)。

安全和危害

作用机制

生化分析

Biochemical Properties

2’-Bromo-2-(2-fluorophenyl)acetophenone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as aldehyde dehydrogenase, where it acts as an irreversible inhibitor . This interaction occurs through the formation of a covalent bond between the bromine atom of the compound and the active site of the enzyme, leading to the inactivation of the enzyme’s catalytic function. Additionally, 2’-Bromo-2-(2-fluorophenyl)acetophenone may interact with other proteins and biomolecules, potentially affecting their structure and function.

Cellular Effects

The effects of 2’-Bromo-2-(2-fluorophenyl)acetophenone on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . By modulating these pathways, 2’-Bromo-2-(2-fluorophenyl)acetophenone can induce changes in cell proliferation, differentiation, and survival. Furthermore, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, 2’-Bromo-2-(2-fluorophenyl)acetophenone exerts its effects through several mechanisms. One primary mechanism is the covalent binding to the active sites of enzymes, resulting in their inhibition . This binding is facilitated by the electrophilic nature of the bromine atom, which reacts with nucleophilic residues in the enzyme’s active site. Additionally, 2’-Bromo-2-(2-fluorophenyl)acetophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Bromo-2-(2-fluorophenyl)acetophenone can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Studies have shown that prolonged exposure to this compound can result in long-term effects on cellular function, including persistent changes in gene expression and enzyme activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the biochemical and cellular impacts of 2’-Bromo-2-(2-fluorophenyl)acetophenone.

Dosage Effects in Animal Models

The effects of 2’-Bromo-2-(2-fluorophenyl)acetophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes. These findings underscore the importance of dosage considerations in the application of 2’-Bromo-2-(2-fluorophenyl)acetophenone in research and therapeutic contexts.

Metabolic Pathways

2’-Bromo-2-(2-fluorophenyl)acetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites with different biological activities and toxicities. The interaction of 2’-Bromo-2-(2-fluorophenyl)acetophenone with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of 2’-Bromo-2-(2-fluorophenyl)acetophenone within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, depending on its physicochemical properties and interactions with intracellular proteins. The distribution of 2’-Bromo-2-(2-fluorophenyl)acetophenone can influence its biological activity and potential toxicity, as different cellular environments may modulate its effects.

Subcellular Localization

The subcellular localization of 2’-Bromo-2-(2-fluorophenyl)acetophenone is a key determinant of its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of 2’-Bromo-2-(2-fluorophenyl)acetophenone within cells can provide insights into its mechanisms of action and potential therapeutic applications.

属性

IUPAC Name |

1-(2-bromophenyl)-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-7-3-2-6-11(12)14(17)9-10-5-1-4-8-13(10)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVYEDYXCCDOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642339 | |

| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898784-61-7 | |

| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)